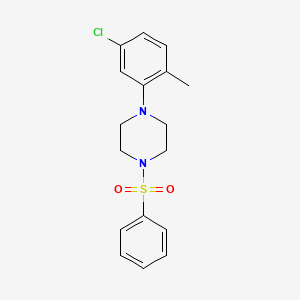

4-(5-Chloro-2-methylphenyl)-1-(phenylsulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

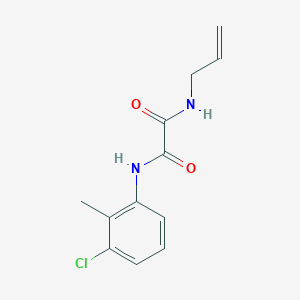

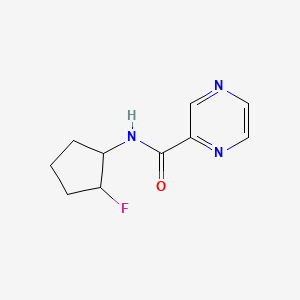

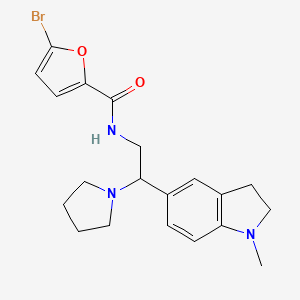

The compound is a piperazine derivative with a phenylsulfonyl group and a 5-chloro-2-methylphenyl group attached to it . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . The phenylsulfonyl group is a common functional group in organic chemistry, known for its ability to act as a protecting group . The 5-chloro-2-methylphenyl group is a type of chlorinated aromatic compound .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent parts: the piperazine ring, the phenylsulfonyl group, and the 5-chloro-2-methylphenyl group . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the piperazine ring, the phenylsulfonyl group, and the 5-chloro-2-methylphenyl group . The piperazine ring can participate in a variety of reactions, including alkylation and acylation . The phenylsulfonyl group can act as a leaving group in nucleophilic substitution reactions . The 5-chloro-2-methylphenyl group can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure . For example, the presence of the polar sulfonyl group could increase its solubility in polar solvents . The presence of the aromatic rings could contribute to its UV/Vis absorption properties .Applications De Recherche Scientifique

Synthesis and Biological Evaluation of Novel Compounds

Research has focused on the synthesis and evaluation of derivatives related to piperazine for their potential in treating cognitive disorders and depression. For instance, Nirogi et al. (2016) synthesized a series of indole derivatives as 5-HT6 receptor ligands, showing potential for cognitive disorder treatment due to their potent in vitro binding affinity and selectivity, alongside favorable pharmacokinetics and activity in animal cognition models (Nirogi et al., 2016). Similarly, Hvenegaard et al. (2012) explored the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying various metabolites and elucidating the role of different cytochrome P450 enzymes in its metabolism (Hvenegaard et al., 2012).

Antimicrobial and Anticancer Activities

Derivatives incorporating piperazine structures have been investigated for their antimicrobial and anticancer activities. Bektaş et al. (2007) synthesized triazole derivatives, some of which demonstrated good to moderate activities against tested microorganisms, highlighting the antimicrobial potential of such compounds (Bektaş et al., 2007). In the realm of anticancer research, Turov (2020) evaluated polyfunctional substituted 1,3-thiazoles, identifying compounds with a piperazine substituent that exhibited significant efficacy against various cancer cell lines (Turov, 2020).

Orientations Futures

Future research on this compound could involve investigating its synthesis, its physical and chemical properties, and its potential biological activity . This could include studies to optimize its synthesis, detailed characterization of its properties, and screening for biological activity in relevant assays .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S/c1-14-7-8-15(18)13-17(14)19-9-11-20(12-10-19)23(21,22)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTGPKZBYVWSKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine](/img/structure/B2796080.png)

![5-Chloro-6-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2796089.png)

![6-acetyl-2-[(2-ethylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2796090.png)

![Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2796095.png)

![1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796098.png)

![methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2796099.png)